(E)-Ethyl 3-(2-nitrophenyl)acrylate
Overview
Description
(E)-Ethyl 3-(2-nitrophenyl)acrylate is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and an acrylate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-nitrophenyl)acrylate typically involves the esterification of 2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Addition: Nucleophiles (e.g., thiols, amines), room temperature or slightly elevated temperatures.
Major Products Formed:
Reduction: (E)-Ethyl 3-(2-aminophenyl)acrylate.
Substitution: 3-(2-nitrophenyl)acrylic acid.
Addition: Various Michael adducts depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(2-nitrophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-nitrophenyl)acrylate depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the nitro group and the acrylate moiety, which can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 3-(2-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but with the nitro group in the para position instead of the ortho position.
Ethyl 3-(2-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (E)-Ethyl 3-(2-nitrophenyl)acrylate is unique due to the specific positioning of the nitro group and the ethyl ester group, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic applications and research contexts where these specific functional groups are required .
Properties
IUPAC Name |
ethyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXOWPEFVCPDV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-05-0 | |
Record name | NSC38000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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